N\'-(triethoxysilylmethyl)hexane-1,6-diamine
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Overview
Description
N\'-(triethoxysilylmethyl)hexane-1,6-diamine is a useful research compound. Its molecular formula is C13H32N2O3Si and its molecular weight is 292.49 g/mol. The purity is usually 95%.
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Preparation Methods
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is commonly synthesized through a silanization reaction. One prevalent method involves reacting aminomethyltriethoxysilane with formaldehyde in the presence of ammonia. This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield . Industrial production often employs similar methods but on a larger scale, utilizing advanced equipment to maintain reaction conditions and optimize output.
Chemical Reactions Analysis
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: Forms stable condensation products with siliceous surfaces and other oxides such as aluminum, zirconium, tin, titanium, and nickel.
Substitution: The ethoxy groups can be substituted in acidic, alkaline, or neutral media.
Common reagents used in these reactions include water, acids, bases, and other silane compounds. The major products formed are typically silanols and siloxanes, which are crucial in forming durable bonds between organic and inorganic materials.
Scientific Research Applications
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE exerts its effects is through the formation of siloxane bonds. The hydrolyzable ethoxy groups react with water to form silanols, which then condense to create siloxane linkages. These linkages provide strong adhesion between different materials, enhancing the mechanical and chemical properties of the resulting composites .
Comparison with Similar Compounds
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is unique due to its dual functional groups (primary amine and internal secondary amine), which provide versatility in various applications. Similar compounds include:
3-Aminopropyltriethoxysilane (APTES): Commonly used for surface modification but lacks the extended chain length of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another silane coupling agent with different functional group arrangements.
These compounds share similar applications but differ in their structural properties, affecting their specific uses and effectiveness in various contexts.
Properties
Molecular Formula |
C13H32N2O3Si |
---|---|
Molecular Weight |
292.49 g/mol |
IUPAC Name |
7-triethoxysilylheptane-1,6-diamine |
InChI |
InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)12-13(15)10-8-7-9-11-14/h13H,4-12,14-15H2,1-3H3 |
InChI Key |
JAMDOQZGQPIDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(CCCCCN)N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.